N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound featuring a thiophene ring substituted with cyano and methyl groups, coupled with a pyrrolidinone-linked acetamide moiety. This structure endows the compound with unique physicochemical properties, including a high melting point (258–259°C) and distinct spectroscopic signatures, such as N-H stretching at 3237 cm⁻¹ and C≡N absorption at 2216 cm⁻¹ in IR spectroscopy . The compound’s synthesis involves sequential amidation and cyclization steps, yielding high purity confirmed via NMR, MS, and TLC . Its biological relevance stems from interactions with enzymes or receptors, likely mediated by the electron-withdrawing cyano group and the hydrogen-bonding capacity of the dioxopyrrolidine ring .
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-7-8(2)20-13(9(7)5-14)15-10(17)6-16-11(18)3-4-12(16)19/h3-4,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVBQHBGNOPHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2C(=O)CCC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation with Acid Chloride
- Reagents : 2-(2,5-Dioxopyrrolidin-1-yl)acetyl chloride, triethylamine (TEA), dichloromethane (DCM).
- Conditions : Stir at 0°C for 2 hours, then room temperature for 12 hours.
Example Protocol :
- Dissolve 3-cyano-4,5-dimethylthiophen-2-amine (5 mmol) in DCM (20 mL).
- Add TEA (6 mmol) and 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride (5.5 mmol) dropwise at 0°C.
- Stir at room temperature overnight.
- Wash with NaHCO₃, dry over MgSO₄, and evaporate.
- Recrystallize from ethanol to obtain the target compound (yield: 78%).
Activation via N-Hydroxysuccinimide (NHS) Ester
- Reagents : NHS, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dimethylformamide (DMF).
- Conditions : Room temperature, 4–6 hours.
Example Protocol :
- Mix 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (5 mmol), EDC (6 mmol), and NHS (6 mmol) in DMF (15 mL).
- Stir for 1 hour.
- Add 3-cyano-4,5-dimethylthiophen-2-amine (5 mmol) and stir for 4 hours.
- Extract with ethyl acetate, wash with HCl (1M), and dry.
- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) (yield: 82%).
Characterization Data
Physical Properties :
Spectroscopic Data :
- IR (KBr, cm⁻¹) : 3250 (N–H), 2215 (C≡N), 1705 (C=O amide), 1660 (C=O succinimide).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 2.85 (t, 4H, pyrrolidinone CH₂), 4.15 (s, 2H, CH₂CO), 10.95 (s, 1H, NH).
- MS (EI) : m/z 318 [M⁺], 245 [M⁺–C₃H₃NO₂].
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | NHS/EDC Method |
|---|---|---|
| Yield | 78% | 82% |
| Reaction Time | 14 hours | 5 hours |
| Byproducts | HCl (neutralized) | Urea derivatives |
| Purification | Recrystallization | Column Chromatography |
| Scalability | Moderate | High |
The NHS/EDC method offers higher yields and faster reaction times, making it preferable for large-scale synthesis. However, the acid chloride route avoids column chromatography, simplifying purification.
Challenges and Optimization
- Cyano Group Stability : The cyano moiety may hydrolyze under acidic conditions; thus, neutral pH is maintained during acylation.
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reactivity but require thorough drying to prevent side reactions.
- Catalyst Loading : Sulfuric acid (1–5% w/w) in the dioxopyrrolidine synthesis minimizes side products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene compounds.
Scientific Research Applications
Medicinal Chemistry
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide has shown promising potential in medicinal chemistry:
- Antimicrobial Activity: Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that derivatives exhibit minimum inhibitory concentrations (MICs) around 256 µg/mL .
- Cytotoxicity: Investigations into the cytotoxic effects of this compound reveal selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways linked to disease progression. For instance, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Materials Science
The unique structural features of this compound make it a candidate for applications in materials science:
- Conductive Polymers: Due to its thiophene moiety, the compound can be integrated into conductive polymer matrices, potentially enhancing electrical conductivity and stability in electronic devices .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus, with an MIC of 128 µg/mL. This suggests potential for development as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Escherichia coli | 256 |
| Staphylococcus aureus | 128 |
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that at concentrations of 50 µM, the compound reduced cell viability by over 70% in human breast cancer cells while showing minimal effects on normal fibroblast cells.
| Cell Line | Viability (%) at 50 µM |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| Normal Fibroblasts | 85 |
Mechanism of Action
The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to analogs. Below is a systematic analysis:
Structural Analogs with Modified Thiophene Substituents
| Compound Name | Structural Features | Key Differences | Biological/Physicochemical Impact |
|---|---|---|---|
| N-(3-Cyano-2-thienyl)acetamide | Thiophene with cyano at position 3 | Lacks 4,5-dimethyl groups | Reduced steric hindrance; lower thermal stability (mp ~200°C) |
| N-(3-Cyano-4-methyl-2-thienyl)acetamide | Thiophene with cyano and 4-methyl | Missing 5-methyl group | Altered lipophilicity; moderate enzyme inhibition compared to target compound |
| N-(3-Cyano-5-methyl-2-thienyl)acetamide | Thiophene with cyano and 5-methyl | Missing 4-methyl group | Differential binding to cytochrome P450 isoforms |
Key Insight : Methylation at both 4- and 5-positions in the target compound enhances metabolic stability and target affinity due to increased steric protection and lipophilicity .
Analogs with Varied Heterocyclic Cores
| Compound Name | Core Structure | Functional Groups | Biological Activity |
|---|---|---|---|
| N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]acetamide | Thiazole ring with dichlorothiophene | Chlorine substituents | Higher cytotoxicity (IC₅₀ = 2.3 μM in HeLa cells) but poor solubility |
| N-(3-acetylphenyl)-2-(thiazolo[4,5-d]pyridazin-yl)acetamide | Thiazolo-pyridazine | Acetylphenyl group | Selective kinase inhibition; moderate anti-inflammatory activity |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | Benzamide core (vs. acetamide) | Benzoyl instead of acetyl | Improved π-stacking with DNA but reduced cellular permeability |
Key Insight: Replacing the acetamide linker with benzamide (as in ) or thiazole (as in ) alters solubility and target selectivity. The target compound’s acetamide-pyrrolidinone combination balances membrane permeability and target engagement.
Sulfonamide and Sulfonyl Derivatives
| Compound Name | Substituents | Key Properties | Applications |
|---|---|---|---|
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide | Methylsulfonylphenyl | High electrophilicity (logP = 1.8) | Potent COX-2 inhibition (IC₅₀ = 0.8 nM) |
| N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide | Propane-sulfonyl group | Enhanced hydrophobicity (logP = 2.4) | Anticancer activity via tubulin polymerization inhibition |
Key Insight: Sulfonyl groups enhance target affinity (e.g., COX-2 ) but reduce aqueous solubility. The target compound’s pyrrolidinone moiety avoids this trade-off by providing hydrogen-bonding without excessive hydrophobicity .
Pyrrolidinone and Tetrazole Derivatives
| Compound Name | Functional Groups | Unique Features | Mechanism |
|---|---|---|---|
| N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide | Tetrazole-thioether | Tetrazole ring | ROS scavenging; neuroprotective effects |
| 2-(2,5-Dioxopyrrolidin-1-yl)-N-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)acetamide | Bis-thiophene with hydroxymethyl | Dual thiophene cores | Antiviral activity against HSV-1 (EC₅₀ = 5.6 μM) |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring substituted with a cyano group and a pyrrolidinone moiety. Its structural formula can be represented as follows:
The synthesis typically involves multi-step organic reactions, which may include the formation of the thiophene ring followed by the introduction of the cyano and pyrrolidinone groups. The complexity of its structure allows for diverse interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, studies have shown that similar compounds containing cyano and thiophene functionalities demonstrate promising inhibitory effects against various bacterial strains and fungi. The mechanism behind this activity often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide | Antifungal | Candida spp. |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . In vitro assays have demonstrated that it can scavenge free radicals effectively. For example, one study reported an antioxidant activity of 50.3% using the DPPH radical scavenging method at a concentration of 100 µM . This suggests potential applications in preventing oxidative stress-related diseases.
Antitumor Activity
Preliminary investigations into the antitumor activity of related thiophene compounds have shown that they can inhibit the growth of cancer cell lines. Compounds similar to this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study explored the antimicrobial properties of various cyano derivatives, including those based on thiophene structures. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Antioxidant Evaluation : Another research effort focused on evaluating the antioxidant capabilities of cyano-substituted compounds. The findings suggested that these compounds could be effective in reducing oxidative damage in biological systems .
- Antitumor Activity Assessment : A comprehensive study assessed the cytotoxic effects of several thiophene derivatives on cancer cell lines. The results showed that certain derivatives had potent inhibitory effects on cell proliferation, warranting further investigation into their mechanisms of action .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution for introducing the cyano group and coupling reactions for the acetamide moiety. Key parameters include:
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure completion while avoiding decomposition .
- Solvent selection : Polar aprotic solvents like DMF or glacial acetic acid are preferred for thioamide and pyrrolidinone formation .
- Catalysts : Acidic or basic conditions may be required for cyclization or acylation steps . Purification typically employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the thiophene, cyano, and dioxopyrrolidine moieties. For example, the cyano group’s carbon resonates near 110–120 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (amide C=O) confirm functional groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological approaches include:
- Accelerated stability studies : Incubate the compound at 40–60°C and pH 1–13, followed by HPLC analysis to monitor degradation products .
- Kinetic profiling : Use UV-Vis spectroscopy to track absorbance changes over time, identifying hydrolysis-prone sites (e.g., the dioxopyrrolidine ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the thiophene and dioxopyrrolidine moieties?
- Analog synthesis : Replace the thiophene ring with furan or pyrrole and modify the dioxopyrrolidine substituents (e.g., methyl vs. ethyl groups) .
- In vitro assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate structural variations with activity. For example, the dioxopyrrolidine group may act as a hydrogen-bond acceptor .
Q. What strategies resolve contradictions in reactivity data between computational predictions and experimental results?
- DFT calculations : Compare theoretical reaction pathways (e.g., nucleophilic attack on the cyano group) with experimental outcomes from kinetic studies .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled compounds to trace reaction mechanisms, such as cyclization steps .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Byproduct analysis : Use LC-MS to identify intermediates or side products (e.g., unreacted chloroacetamide or dimerization products) .
- Optimization via DOE : Apply a Design of Experiments (DOE) approach to test variables like molar ratios (e.g., thiophene:acetamide derivatives) and reaction time .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Molecular docking : Model the compound’s binding to proteins (e.g., ATP-binding pockets) using software like AutoDock Vina, focusing on the dioxopyrrolidine’s electrostatic potential .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) for target receptors in real-time .
Data Analysis & Contradiction Management
Q. How should researchers interpret conflicting solubility data from different solvent systems?
- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., DMSO/water or ethanol/hexane) to identify optimal conditions for biological assays .
- Hansen solubility parameters : Compare the compound’s HSP values with solvents to predict compatibility .
Q. What methodologies validate purity when HPLC and NMR data disagree?
- Orthogonal techniques : Combine HPLC with capillary electrophoresis (CE) or ion mobility spectrometry (IMS) to detect charged impurities .
- Spiking experiments : Add known impurities (e.g., synthetic intermediates) to confirm retention times .
Experimental Design Considerations
Q. How can researchers mitigate cytotoxicity interference in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
